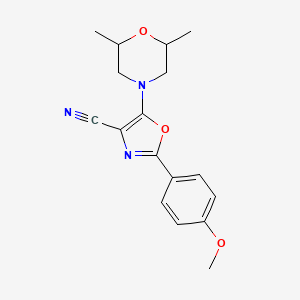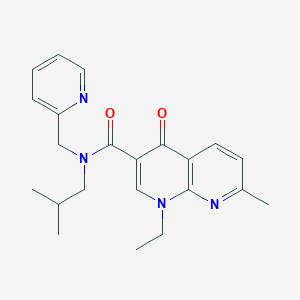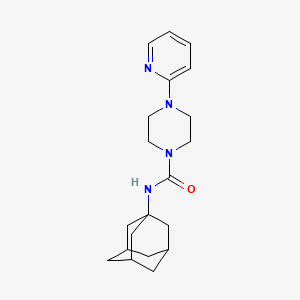![molecular formula C17H20N2O3 B4066682 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide](/img/structure/B4066682.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide
Vue d'ensemble
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide is a compound that has been investigated for various synthetic and biological activities. In the realm of synthetic chemistry, compounds with similar structures have been prepared to explore their gastric acid antisecretory activity. For example, a study by Ueda et al. (1991) synthesized butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, demonstrating potent activity against histamine-induced gastric acid secretion in rats. This suggests a potential application in the development of antiulcer agents (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Chemical Characterization and Applications
Research into the chemical characterization and applications of similar compounds includes the synthesis of mesoporous nitrogen-doped carbon materials. For instance, a study by Fellinger et al. (2012) utilized an ionic liquid precursor similar in structure to N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide for creating a highly active, metal-free catalyst for electrochemical synthesis of hydrogen peroxide. This work underscores the versatility of nitrogen-doped carbon materials in catalysis and offers insights into sustainable chemical synthesis approaches (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Renewable Materials and Environmental Applications
The push towards renewable materials has also seen the utilization of compounds with methoxy groups. Harvey et al. (2014) reported the synthesis of a renewable bisphenol from eugenol, demonstrating its application in creating thermosetting resins with high thermal stability. Such materials are crucial for environmental sustainability and showcase the potential of renewable resources in polymer science (Harvey, Sahagun, Guenthner, Groshens, Cambrea, Reams, & Mabry, 2014).
Propriétés
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-7-16(20)19-12-13-8-6-11-18-17(13)22-15-10-5-4-9-14(15)21-2/h4-6,8-11H,3,7,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUVEJMMQLEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4066617.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4066622.png)
![4-(2-{[(1-adamantylamino)carbonyl]amino}ethyl)benzenesulfonamide](/img/structure/B4066628.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine](/img/structure/B4066654.png)
![N-[1-(2-methoxybenzyl)-1H-pyrazol-5-yl]-2-(4-pyrimidin-5-yl-1H-pyrazol-1-yl)acetamide](/img/structure/B4066658.png)
![2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4066668.png)
![N-[1-(methoxymethyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4066678.png)
![[4-(3-phenylpropyl)-1-(3-pyridinylmethyl)-4-piperidinyl]methanol](/img/structure/B4066694.png)
![4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B4066702.png)
![N-cyclopentyl-6-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4066721.png)